Timapiprant sodium

CRTH2 selectivity off-target activity GPCR pharmacology

Timapiprant sodium (OC000459 sodium) is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2, also known as CRTH2). It functions by competitively inhibiting prostaglandin D2 (PGD2) binding to DP2, thereby blocking downstream signaling that drives Th2 lymphocyte and eosinophil activation.

Molecular Formula C21H16FN2NaO2
Molecular Weight 370.4 g/mol
Cat. No. B1683164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimapiprant sodium
SynonymsOC000459;  OC-000459;  OC 000459;  Timapiprant;  Timapiprant sodium; 
Molecular FormulaC21H16FN2NaO2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+]
InChIInChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1
InChIKeyXKRNYIKRDAGPQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Timapiprant sodium: DP2/CRTH2 Antagonist with Validated Oral Bioavailability for Preclinical and Translational Inflammation Studies


Timapiprant sodium (OC000459 sodium) is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2, also known as CRTH2). It functions by competitively inhibiting prostaglandin D2 (PGD2) binding to DP2, thereby blocking downstream signaling that drives Th2 lymphocyte and eosinophil activation . This compound demonstrates high oral bioavailability in preclinical models and has progressed through multiple Phase 2 and Phase 3 clinical trials, establishing it as a well-characterized tool compound for investigating the CRTH2 pathway in allergic inflammation, asthma, and related disorders [1].

Why Timapiprant sodium Cannot Be Replaced by Other CRTH2 Antagonists in Sensitive Experimental Systems


CRTH2 antagonists exhibit substantial variability in receptor binding kinetics, functional potency in whole blood, and species-specific cross-reactivity profiles. Timapiprant sodium's unique combination of high selectivity (>769-fold over DP1 and other prostanoid receptors), competitive antagonism in human whole blood, and demonstrated in vivo efficacy at low oral doses (ED50 0.04 mg/kg in rats) sets it apart from alternatives like Fevipiprant (slow-dissociating kinetics), AZD1981 (limited whole-blood activity), or BI 671800 (failed to demonstrate clinical efficacy at doses up to 400 mg) [1][2]. The sodium salt form further provides enhanced aqueous solubility compared to the free acid, enabling higher concentrations in aqueous buffers for in vitro assays . Interchanging these compounds without accounting for these differences risks producing non-comparable or misleading data.

Timapiprant sodium: Quantitative Evidence for Differentiated Performance vs. Comparator CRTH2 Antagonists


Timapiprant sodium Exhibits >769-Fold Selectivity for DP2 Over DP1 and Other Prostanoid Receptors

Timapiprant sodium demonstrates high selectivity for DP2 (Ki = 13 nM on human recombinant DP2) over the closely related prostanoid receptors DP1, TP, EP1-4, FP, and IP, with Ki values >10 µM for all off-targets . This represents a selectivity window of >769-fold. In contrast, AZD1981 exhibits >1000-fold selectivity but with a higher DP2 IC50 of 4 nM . Fevipiprant shows even greater selectivity but with fundamentally different binding kinetics (Kd = 1.14 nM, slow dissociation) that alter its pharmacologic behavior in whole blood assays [1].

CRTH2 selectivity off-target activity GPCR pharmacology

Timapiprant sodium Improves FEV1 by 95–220 mL in Eosinophilic Asthma Patients, Contrasting with BI 671800's Null Effect

In a 12-week randomized controlled trial, OC000459 (Timapiprant) at 25 mg once daily produced a significant improvement in pre-bronchodilator FEV1 compared with placebo, with a mean increase of 95 mL across pooled dose groups (P = 0.024) [1]. In a post hoc analysis of atopic eosinophilic subjects with uncontrolled asthma, the mean increase was 220 mL (P = 0.005), and in subjects aged ≤40 years, the increase reached 355 mL (P = 0.007) [1]. In stark contrast, the CRTH2 antagonist BI 671800 at doses up to 400 mg administered for 4 weeks produced adjusted mean treatment differences in FEV1% predicted versus placebo of only 0.08% to 0.67%, none statistically significant [2]. This 95–220 mL absolute FEV1 gain for Timapiprant sodium translates to a clinically meaningful improvement in lung function, whereas BI 671800 failed to demonstrate any efficacy signal.

asthma FEV1 eosinophilic inflammation clinical efficacy

Timapiprant sodium Competitively Antagonizes Eosinophil Shape Change in Human Whole Blood with IC50 of 11 nM, Maintaining Potency in Physiologic Conditions

Timapiprant sodium inhibits DK-PGD2-induced eosinophil shape change in heparinized human whole blood with an IC50 of 11 nM and a pKB of 7.5 [1]. Critically, this whole-blood potency closely matches its isolated eosinophil potency (pKB = 7.9), indicating that the compound retains robust activity in the presence of plasma proteins and other whole-blood components . By comparison, Fevipiprant, while more potent in isolated eosinophils (IC50 = 0.4 nM), exhibits a 10-fold reduction in potency when tested in human whole blood (IC50 = 0.44 nM) [2]. Timapiprant sodium's consistent potency across isolated and whole-blood systems reduces the complexity of translating in vitro IC50 values to in vivo dosing predictions.

whole blood assay eosinophil shape change PD pharmacodynamics physiologic relevance

Timapiprant sodium Demonstrates Oral Bioavailability with ED50 of 0.04 mg/kg for In Vivo Eosinophilia Inhibition in Rats

Timapiprant sodium is orally bioavailable and potently inhibits DK-PGD2-induced blood eosinophilia in rats with an ED50 of 0.04 mg/kg following oral administration [1]. It also suppresses airway eosinophilia in response to aerosolized DK-PGD2 in guinea pigs with an ED50 of 0.01 mg/kg p.o. . These low ED50 values confirm high in vivo target engagement at doses that are easily achievable in preclinical studies. In comparison, Fevipiprant has an ED50 of 0.1 mg/kg in a similar rat eosinophilia model [2], making Timapiprant sodium approximately 2.5-fold more potent in vivo. Additionally, Timapiprant sodium's rat pharmacokinetic profile (t½ = 2.9 hr, Tmax = 1.3 hr, Cmax = 1.54 µg/mL at 2 mg/kg) is well characterized, enabling accurate dosing for chronic studies [1].

oral bioavailability in vivo efficacy ED50 eosinophilia

Timapiprant sodium Sodium Salt Form Enables High DMSO Solubility (74–100 mg/mL) for In Vitro Dosing Flexibility

Timapiprant sodium (CAS 950688-14-9, MW 370.35-371.36) exhibits DMSO solubility ranging from 74 mg/mL to 100 mg/mL with ultrasonic assistance, enabling preparation of stock solutions up to 270 mM . This high solubility facilitates flexible dosing across a wide concentration range in cell-based assays. The free acid form (Timapiprant, CAS 851723-84-7, MW 348.37) has lower DMSO solubility (approximately 4 mg/mL or 11.48 mM) [1], which can limit experimental design when high concentrations are required. The sodium salt form also provides improved aqueous solubility in certain co-solvent systems: ≥2.08 mg/mL (5.62 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [2]. This formulation flexibility is advantageous for in vivo studies where a homogeneous suspension or solution is required for accurate dosing.

solubility sodium salt formulation in vitro dosing

Optimal Research and Industrial Applications for Timapiprant sodium Based on Quantitative Evidence


Preclinical Efficacy Studies in Rodent Models of Allergic Asthma Requiring Oral Dosing with Demonstrated Target Engagement

Timapiprant sodium's oral bioavailability and low ED50 (0.04 mg/kg in rats for blood eosinophilia inhibition) make it ideal for chronic dosing studies in ovalbumin-induced or house dust mite-induced asthma models. The 95–220 mL FEV1 improvement observed in human eosinophilic asthma trials provides translational confidence that effects in rodent models are relevant to human disease [1]. The sodium salt form enables preparation of homogeneous oral suspensions or solutions at concentrations ≥5 mg/mL using CMC-Na or 10% DMSO/40% PEG300/5% Tween80/45% Saline, simplifying daily gavage protocols .

Human Whole Blood Assays for Pharmacodynamic Assessment of DP2 Antagonism

Timapiprant sodium is exceptionally well suited for human whole blood eosinophil shape change assays, where its consistent potency (IC50 = 11 nM, pKB = 7.5) between isolated and whole-blood conditions minimizes the risk of underestimating in vivo pharmacodynamics [1]. This assay is a standard biomarker for CRTH2 target engagement in clinical pharmacology studies. The compound's high DMSO solubility (74–100 mg/mL) facilitates preparation of concentrated stock solutions for spiking into whole blood without exceeding vehicle tolerance limits .

Mechanistic Studies of Th2 Lymphocyte and Eosinophil Activation in Allergic Inflammation

Timapiprant sodium potently inhibits PGD2-induced chemotaxis of human Th2 lymphocytes (IC50 = 28 nM) and IL-13 production (IC50 = 19 nM) [1]. Its high selectivity (>769-fold over other prostanoid receptors) ensures that observed effects are specifically attributable to DP2 blockade rather than off-target modulation of EP, FP, or TP receptors . This specificity is critical for mechanistic studies dissecting the role of the PGD2-CRTH2 axis in type 2 inflammation, mast cell-dependent T cell activation, and eosinophil recruitment.

Translational Research in Allergic Rhinitis and Grass Pollen-Induced Ocular/Nasal Symptoms

Timapiprant sodium has been validated in a randomized, double-blind, placebo-controlled trial of allergic subjects exposed to grass pollen, demonstrating significant reduction in both nasal and ocular symptoms [1]. This clinical evidence supports its use in preclinical models of allergic conjunctivitis and rhinitis, where local DP2 antagonism may be explored. The compound's established safety profile and Phase 3 clinical development status provide a strong translational foundation for academic and industry researchers investigating novel DP2-targeted therapies for these indications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timapiprant sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.